molecular formula C22H43NO6 B586483 TETRADECYL 2-ACETAMIDO-2-DEOXY-beta-D-GLUCOPYRANOSIDE CAS No. 152914-69-7

TETRADECYL 2-ACETAMIDO-2-DEOXY-beta-D-GLUCOPYRANOSIDE

Cat. No. B586483
M. Wt: 417.587
InChI Key: JLPZXNCGJDELHT-ZGJYDULXSA-N
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Description

Tetradecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a compound with the molecular formula C22H43NO6 . It is extensively utilized in the biomedical sector and plays a significant role in the development of pharmaceuticals targeting bacterial ailments .


Synthesis Analysis

The synthesis of this compound involves several steps. The novel donor 3,4,6-tri-O-acetyl-2-deoxy-2-(dithiasuccinoylamino)-D-glucopyranosyl bromide was prepared from D-glucosamine in four steps and overall 58% yield . This compound served for the fast and efficient glycosylation of Nα-Fmoc-Ser-OPfp and Nα-Fmoc-Thr-OPfp .


Molecular Structure Analysis

The molecular structure of this compound includes a long chain of carbon atoms (tetradecyl) attached to a 2-acetamido-2-deoxy-beta-D-glucopyranoside . The exact mass of the molecule is 417.30903809 g/mol .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include glycosylation, thiolysis, and acetylation . The Dts function was removed quantitatively by thiolysis, the resultant free 2-amino group was acetylated, and stepwise chain elongation by Fmoc chemistry continued .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 417.6 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 16 . The topological polar surface area is 108 Ų .

Scientific Research Applications

Biosolid-borne Pharmaceuticals in Plants

Research has explored how compounds like tetracyclines and sulfonamides, used in human and animal medicine, interact with plants. These studies have revealed complex interactions, including uptake, accumulation, and phytometabolism of such compounds by plants. These processes involve the transformation and conjugation of the compounds within plant tissues, leading to potential applications in understanding environmental impacts and bioremediation strategies (Mathews & Reinhold, 2013).

Phytochemical and Pharmacological Investigations

Compounds isolated from natural sources, such as mangiferin, have demonstrated a wide range of biological activities, including antioxidant, immunomodulator, antitumor, and anti-inflammatory effects. These activities suggest potential applications in developing therapeutic agents based on natural product research (Singh et al., 2009).

Environmental Impacts of Pharmaceuticals

The environmental presence of pharmaceutical compounds like tetracyclines has prompted studies on their ecological risks and impacts. Research on the fate, toxicity, and removal strategies of these compounds contributes to a better understanding of their environmental behavior and the development of treatment methods to mitigate their effects (Daghrir & Drogui, 2013).

Therapeutic and Cosmetic Applications of Natural Compounds

The study of natural compounds, such as mangiferin, for therapeutic and cosmetic applications highlights the potential of these substances in developing multipotent drugs. Their biological activities, including antioxidant and anti-inflammatory effects, suggest a wide range of applications in health and beauty products (Telang et al., 2013).

properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-tetradecoxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H43NO6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-28-22-19(23-17(2)25)21(27)20(26)18(16-24)29-22/h18-22,24,26-27H,3-16H2,1-2H3,(H,23,25)/t18-,19-,20-,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPZXNCGJDELHT-ZGJYDULXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801210686
Record name Tetradecyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801210686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

TETRADECYL 2-ACETAMIDO-2-DEOXY-beta-D-GLUCOPYRANOSIDE

CAS RN

152914-69-7
Record name Tetradecyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152914-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetradecyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801210686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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